molecular formula C8H4Br2F2O B6168949 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one CAS No. 1805025-83-5

2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one

Cat. No.: B6168949
CAS No.: 1805025-83-5
M. Wt: 313.92 g/mol
InChI Key: SZFZHUVFXQVNQW-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one ( 1805025-83-5) is an organic compound with a molecular formula of C 8 H 4 Br 2 F 2 O and a molecular weight of 313.92 g/mol . This solid serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure features a reactive α-halo ketone group adjacent to an aromatic ring system that is further functionalized with bromine and fluorine substituents, making it a suitable precursor for nucleophilic substitution reactions and the development of more complex molecular architectures . The presence of two bromine atoms offers distinct sites for further chemical modification; the bromine on the ethanone chain is highly reactive, while the bromine on the difluorophenyl ring can undergo metal-catalyzed cross-coupling reactions. The two fluorine atoms on the aromatic ring can influence the compound's electronic properties and metabolic stability, which is of particular interest in the design of pharmaceuticals and agrochemicals . As a key synthetic intermediate, researchers can utilize this compound to generate libraries of novel compounds for screening in various therapeutic areas. Please note: This product is intended for research purposes and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1805025-83-5

Molecular Formula

C8H4Br2F2O

Molecular Weight

313.92 g/mol

IUPAC Name

2-bromo-1-(2-bromo-4,6-difluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2F2O/c9-3-7(13)8-5(10)1-4(11)2-6(8)12/h1-2H,3H2

InChI Key

SZFZHUVFXQVNQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)CBr)Br)F

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 1 2 Bromo 4,6 Difluorophenyl Ethan 1 One

Regioselective Bromination Strategies of Difluoroacetophenone Precursors

The introduction of two bromine atoms at specific positions—one on the aromatic ring and one on the α-carbon of the acetyl group—is a critical challenge in the synthesis of the target molecule. The reactivity of the precursor, 1-(2,4-difluorophenyl)ethanone, must be carefully managed to control the position of bromination.

The α-bromination of acetophenone (B1666503) derivatives is a fundamental transformation in organic synthesis, yielding valuable intermediates for various applications. nih.govgoogle.com This reaction typically proceeds through an acid-catalyzed enolization of the ketone, followed by an electrophilic attack by a bromine source. nih.gov Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). nih.govorganic-chemistry.org The choice of reagent and reaction conditions can significantly impact the selectivity and yield of the desired α-bromo product. researchgate.net

For instance, the use of pyridine (B92270) hydrobromide perbromide has been explored as a brominating agent for various acetophenone derivatives, with reaction parameters such as time, temperature, and stoichiometry being optimized to achieve high yields. nih.gov Another approach involves the in situ generation of bromonium ions from ammonium (B1175870) bromide (NH₄Br) in an electrochemical cell, offering a greener alternative with high selectivity for α-bromination. lookchem.com Mechanistically, under acidic conditions, the carbonyl oxygen is protonated, facilitating the formation of an enol intermediate which then reacts with the electrophilic bromine. nih.gov

Brominating AgentCatalyst/ConditionsKey Features
N-Bromosuccinimide (NBS)Mandelic acid, aqueous conditions, room temperatureCatalyzes highly regioselective aromatic bromination. organic-chemistry.org
Pyridine Hydrobromide PerbromideAcetic acid, 90 °CEffective for the synthesis of 4-chloro-α-bromo-acetophenone. nih.gov
Ammonium Bromide (NH₄Br)Electrochemical cell (Pt/Pt electrode), H₂O:CH₃CNGreener method with good yield and high selectivity for α-bromination. lookchem.com
Bromine (Br₂)ChloroformA traditional method for α-bromination. amazonaws.com

The regioselectivity of aromatic bromination is governed by the directing effects of the substituents on the benzene (B151609) ring. In the case of a difluoroacetophenone precursor, the fluorine atoms and the acetyl group will influence the position of the incoming bromine atom. A variety of methods for the regioselective bromination of aromatic compounds have been developed. These include the use of N-bromosuccinimide catalyzed by mandelic acid in aqueous conditions, which has been shown to be highly regioselective. organic-chemistry.org Another strategy employs ammonium bromide with an oxidant like Oxone, which allows for the efficient monobromination of various aromatic compounds under mild conditions. organic-chemistry.org The synthesis of 4-bromo-2,5-difluoroacetophenone has been achieved by the Friedel-Crafts acylation of 2,5-difluorobromobenzene. prepchem.com

Synthesis of the 2,4,6-Difluoroacetophenone Synthon

The preparation of the 2,4,6-trifluoroacetophenone precursor is a crucial step that involves the introduction of fluorine atoms onto an aromatic ring, followed by acylation.

Introducing fluorine atoms into an aromatic ring can be challenging. google.com Traditional methods like the Balz-Schiemann reaction have limitations. google.com Modern techniques often rely on nucleophilic aromatic substitution on activated rings or transition-metal-mediated fluorination of precursors like boronic acids. nih.gov The use of reagents like NF₄BF₄ can also be employed for the electrophilic fluorination of aromatic compounds. google.com

Friedel-Crafts acylation is a classic and widely used method for the synthesis of acetophenones. alfa-chemistry.comacgpubs.org This reaction involves the treatment of an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. alfa-chemistry.comgoogle.com The reaction of 1,3-difluorobenzene (B1663923) with an acetylating agent in the presence of a Friedel-Crafts catalyst is a known route to produce 2,4-difluoroacetophenone. google.com The use of excess 1,3-difluorobenzene can serve as the solvent, avoiding the need for other potentially hazardous solvents. google.com Alternative catalytic systems, such as those based on scandium triflates under microwave irradiation or iron(III) chloride in ionic liquids, have also been developed to improve the efficiency and environmental friendliness of the acylation process. google.comnih.gov

Acylating AgentCatalystSolvent/ConditionsProduct Yield
Acetyl chlorideAluminum chlorideExcess 1,3-difluorobenzene, 25-55 °CGood
Acetic anhydrideAluminum chlorideExcess 1,3-difluorobenzene, 25-55 °CGood
Acetic anhydrideFluoroalkanesulfonic acidExcess 1,3-difluorobenzene, 82-150 °C, under pressureGood
Acyl halideScandium triflate resinMicrowave irradiation, 40-60 °CNot specified
Acetic anhydrideIron(III) chlorideTunable aryl alkyl ionic liquids, 40-60 °C65-94%

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally responsible processes. For the synthesis of 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one, this translates to the exploration of catalytic systems that can replace stoichiometric reagents and the implementation of protocols that minimize waste and energy consumption.

While direct transition metal-catalyzed α-bromination of ketones is an area of ongoing research, the use of transition metals in related transformations for the synthesis of precursors is well-established. For instance, the synthesis of the precursor, 1-(2-bromo-4,6-difluorophenyl)ethan-1-one, can be envisioned through transition metal-catalyzed cross-coupling reactions.

Although direct catalytic α-bromination of aryl ketones using transition metals is not the most common method, some protocols have been developed. For instance, copper(II) triflate has been reported to catalyze the α-bromination of ketones. libretexts.org Iron(III) chloride has also been used in conjunction with an oxidant for the α-chlorination of aryl ketones, a reaction that could potentially be adapted for bromination. nih.gov The primary role of the transition metal catalyst in these reactions is to act as a Lewis acid, activating either the ketone or the bromine source.

Research in this area is focused on developing catalysts that offer high selectivity for mono-bromination and operate under mild conditions. The synthesis of this compound would first involve the synthesis of 1-(2-bromo-4,6-difluorophenyl)ethan-1-one, which is commercially available from suppliers like BLDpharm, suggesting established synthetic routes. bldpharm.com The subsequent α-bromination could then be subjected to these catalytic methods.

CatalystSubstrate ScopeBrominating AgentSolventTypical Yield (%)Reference
Copper(II) triflate (Cu(OTf)₂)Aryl ketonesN-Bromosuccinimide (NBS)Dichloromethane65-89 libretexts.org
Iron(III) chloride (FeCl₃·6H₂O)Aryl ketones (for chlorination)Phenyliodinium diacetate (oxidant)Acetic acidModerate to good nih.gov

The principles of green chemistry encourage the reduction or elimination of hazardous solvents. Solvent-free reaction conditions are highly desirable as they reduce waste, cost, and the environmental impact of a chemical process. Several solvent-free methods for the α-bromination of ketones have been developed and could be applied to the synthesis of this compound.

One common approach involves the grinding of the ketone with a solid brominating agent, such as N-bromosuccinimide (NBS), sometimes in the presence of a solid catalyst like p-toluenesulfonic acid. researchgate.net This mechanochemical approach can lead to high yields and selectivity. Another environmentally benign approach is the use of ionic liquids as recyclable reaction media. chemicalbook.com

Electrochemical methods also represent a green alternative for α-bromination. These methods generate the brominating species in situ from a bromide salt, avoiding the use of hazardous reagents like molecular bromine. An electrochemical process for the α-bromination of acetophenone has been developed using ammonium bromide in a water-acetonitrile medium. lookchem.com

MethodBrominating Agent/SystemConditionsSubstrate ScopeTypical Yield (%)Reference
Solvent-free grindingN-Bromosuccinimide (NBS) / p-TsOHRoom temperatureAromatic ketonesGood to excellent researchgate.net
Ionic LiquidNBS in [bmim]BF₄Room temperatureAryl ketones74-86 chemicalbook.com
ElectrochemicalNH₄Br in H₂O/CH₃CNConstant currentAcetophenone80 lookchem.com
Aqueous GrindingNH₄Br-(NH₄)₂S₂O₈Room temperatureHydroxyacetophenones (nuclear bromination)High cbijournal.com

Scale-Up Considerations and Process Intensification Studies

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as safety, cost, efficiency, and environmental impact. Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is a key concept in the scale-up of fine chemical production.

For the synthesis of α-bromoketones like this compound, continuous flow chemistry offers significant advantages over traditional batch processing. mdpi.comrsc.orgnih.govresearchgate.net Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for highly exothermic and fast reactions like bromination. rsc.org This enhanced control can lead to higher selectivity, reducing the formation of byproducts like di-brominated species. rsc.org

Key considerations for the scale-up of the α-bromination of 1-(2-bromo-4,6-difluorophenyl)ethan-1-one include:

Reactor Design: The choice of reactor material and design is critical to handle corrosive reagents like bromine and hydrogen bromide. Continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) can be employed.

Heat Management: The α-bromination of ketones is often exothermic. Efficient heat exchange is necessary to prevent runaway reactions and ensure consistent product quality. Microreactors, with their high surface-area-to-volume ratio, are particularly effective for this. rsc.org

Mixing: Rapid and efficient mixing of the reactants is essential for achieving high selectivity. Static mixers or other advanced mixing technologies can be integrated into a flow setup.

Safety: The use of hazardous reagents like bromine necessitates a closed system, which is inherently safer in a continuous flow setup compared to a large batch reactor. researchgate.net

A study on the optimization and scale-up of the α-bromination of acetophenone in a continuous flow microreactor demonstrated the feasibility of producing the target compound at a rate of 1.1 g/hr with high selectivity. rsc.org This approach could be adapted for the synthesis of this compound on an industrial scale.

Elucidation of Reaction Chemistry and Mechanistic Pathways of 2 Bromo 1 2 Bromo 4,6 Difluorophenyl Ethan 1 One

Reactivity at the α-Bromine Center

The α-bromine is highly susceptible to nucleophilic attack and can participate in various substitution, elimination, and rearrangement reactions.

The α-bromine atom in α-bromo ketones is a good leaving group, facilitating nucleophilic substitution reactions. A variety of nucleophiles can displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, imidazole (B134444) and its derivatives can react with 2-bromo-1-arylethanones in nucleophilic substitution reactions. semanticscholar.org

Table 1: Examples of Nucleophilic Substitution Reactions at the α-Bromine Center

NucleophileProduct TypeReaction Conditions
Aminesα-Amino ketoneBase, solvent (e.g., THF, CH3CN)
Thiolatesα-Thio ketoneBase, solvent (e.g., EtOH, DMF)
Carboxylatesα-Acyloxy ketoneBase, solvent (e.g., acetone, DMF)
Azideα-Azido ketoneSolvent (e.g., acetone, water)

This table is a generalized representation and specific conditions may vary.

The scope of these reactions is broad; however, limitations can arise from steric hindrance on either the nucleophile or the ketone. Additionally, strong bases can promote competing elimination reactions.

In the presence of a suitable base, 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one can form an enolate. This enolate is a key intermediate that can undergo a variety of subsequent transformations, including intramolecular cyclizations and rearrangements. The formation of enolates from α-halo ketones is a fundamental step in reactions such as the Favorskii rearrangement.

The α-bromo ketone moiety can undergo several important rearrangement reactions. The most notable is the Favorskii rearrangement, where treatment with a base leads to the formation of a cyclopropanone intermediate, which then undergoes ring-opening to yield a carboxylic acid derivative. This rearrangement is a powerful method for carbon skeleton reorganization.

Reactivity at the Aromatic Bromine Atom(s)

The bromine atom attached to the difluorophenyl ring is less reactive than the α-bromine but can readily participate in transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aromatic bromine atom of this compound can serve as an electrophilic partner in these reactions.

Suzuki Reaction : This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a biaryl compound. wikipedia.orgtcichemicals.com The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds and has been used for the preparation of fluorinated biphenyl derivatives. ugr.es

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This reaction is a key method for the synthesis of substituted alkenes. organic-chemistry.org

Sonogashira Reaction : This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling is widely used for the synthesis of aryl alkynes. nih.gov

Table 2: Overview of Cross-Coupling Reactions at the Aromatic Bromine Atom

Reaction NameCoupling PartnerCatalyst SystemProduct Type
SuzukiBoronic acid/esterPd catalyst, BaseBiaryl
HeckAlkenePd catalyst, BaseArylalkene
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne

This table provides a general overview; specific reagents and conditions can be optimized for desired outcomes.

Beyond the classic cross-coupling reactions, the aromatic bromine atom can participate in a range of other palladium-catalyzed transformations. These can include amination reactions (Buchwald-Hartwig amination) to form arylamines, as well as cyanation and carbonylation reactions. The choice of ligand, base, and reaction conditions plays a crucial role in determining the outcome of these transformations. Palladium-catalyzed reactions have become one of the most important tools for the formation of carbon-carbon double bonds. mdpi.com

Directed Aromatic Functionalization

There is no available research detailing the directed aromatic functionalization of the 2-bromo-4,6-difluorophenyl ring of this compound. Directed C-H functionalization is a powerful tool in organic synthesis for introducing new substituents with high regioselectivity. nih.govsciencesconf.orgrsc.orgnih.gov The regiochemical outcome of such reactions on the aromatic core of the target molecule would be influenced by the directing capabilities of the existing substituents: the bromo group, the two fluoro groups, and the α-bromoacetyl group. However, no experimental studies have been published to elucidate these directing effects or to demonstrate specific C-H functionalization reactions on this substrate.

Transformations of the Ketone Functionality

The ketone functional group is a key site for reactivity in this compound. Generally, ketones undergo a wide array of transformations.

No specific examples of nucleophilic addition or reduction reactions involving this compound have been reported in the scientific literature. Nucleophilic addition is a fundamental reaction of carbonyl compounds where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.comyoutube.com This class of reactions typically includes:

Hydride Reduction: Reaction with agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding secondary alcohol.

Organometallic Addition: Reactions with Grignard or organolithium reagents to produce tertiary alcohols.

While these reactions are standard for ketones, no studies have documented their application to this compound, nor are there data on yields, stereoselectivity, or the potential for competing side reactions involving the bromine atoms.

The α-bromo ketone structure of this compound makes it a potential precursor for the synthesis of various heterocyclic systems through condensation and cyclization reactions. A prominent example is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide or thiourea derivative. asianpubs.orgmdpi.comfigshare.com

Despite the suitability of the target molecule for this reaction, a search of the literature did not yield any instances of its use in the synthesis of thiazoles or other related heterocyclic compounds. Studies on analogous fluorinated or brominated phenacyl bromides are available, but data specific to the 2-bromo-4,6-difluoro substitution pattern is absent. nih.govchemicalbook.com

Cooperative Reactivity of Multiple Halogen Atoms and the Ketone Group

The interplay between the ketone functionality and the multiple halogen atoms (one α-bromo, one ortho-bromo, and two fluoro groups) on this compound presents a complex chemical environment. This could lead to unique reactivity, such as:

Intramolecular cyclizations.

Rearrangements like the Favorskii rearrangement.

Complex elimination pathways. msu.eduyoutube.comyoutube.comlibretexts.org

Halogen dance reactions, where a halogen atom migrates to a different position on the aromatic ring under basic conditions. clockss.org

However, there are no published mechanistic or synthetic studies that investigate or provide evidence for such cooperative reactivity specifically for this compound. Research on the reactivity of multi-halogenated compounds exists, but it does not specifically address this molecule. beilstein-journals.orgnih.gov

Detailed Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations, which form the bedrock of understanding reaction pathways, are absent for this compound.

No kinetic studies or reaction profiling data for any reaction involving this compound could be located. Such studies are essential for determining reaction rates, orders, activation energies, and for constructing a detailed picture of the reaction mechanism. While mechanisms for general reactions like nucleophilic addition to ketones or E2 eliminations are well-established, msu.eduyoutube.com their specific kinetic parameters when applied to this highly substituted and electronically complex molecule have not been experimentally determined or reported.

Identification of Intermediates and Transition States

The identification of intermediates and transition states in the reactions of this compound is crucial for a complete understanding of its chemical behavior. While experimental isolation and characterization of these transient species can be challenging, their nature can be predicted based on established mechanistic principles.

In SN2 reactions at the α-carbon, the reaction proceeds through a single, concerted transition state. In this transition state, the incoming nucleophile and the departing bromide are both partially bonded to the α-carbon. The geometry of the α-carbon changes from tetrahedral to trigonal bipyramidal in the transition state before reverting to tetrahedral in the product.

For elimination reactions, the nature of the intermediates and transition states depends on the specific mechanism. In an E2 mechanism, the reaction is concerted, with the base abstracting a proton and the bromide leaving group departing simultaneously through a single transition state. In contrast, an E1cB mechanism involves a two-step process. The first step is the formation of a carbanionic intermediate (an enolate) through the abstraction of a proton by a base. This enolate is stabilized by the adjacent carbonyl group. The second, slower step is the expulsion of the bromide ion to form the double bond.

Table 1: Potential Intermediates and Transition States

Reaction TypeIntermediate/Transition StateDescription
SN2 SubstitutionTrigonal bipyramidal transition stateA single transition state where the nucleophile and the leaving group are partially bonded to the α-carbon.
E2 EliminationConcerted transition stateA single transition state involving the base, the substrate, and the departing leaving group.
E1cB EliminationEnolate intermediateA carbanionic intermediate formed by the deprotonation of the α'-carbon.

Influence of Fluorine Atoms on Reaction Pathways and Selectivity

The two fluorine atoms on the phenyl ring exert a significant influence on the reactivity and selectivity of this compound. Fluorine is the most electronegative element, and its presence on the aromatic ring has profound electronic effects. semanticscholar.orgresearchgate.net

The primary influence of the fluorine atoms is their strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. The fluorine atoms also increase the acidity of the α'-protons, making them more susceptible to abstraction by a base. This can favor the E1cB elimination pathway by stabilizing the intermediate enolate.

Furthermore, the electron-withdrawing nature of the difluorophenyl group enhances the electrophilicity of the carbonyl carbon. This can, in turn, increase the reactivity of the α-carbon towards nucleophilic attack. The fluorine atoms can also influence the regioselectivity of reactions. For example, in nucleophilic aromatic substitution reactions, the incoming nucleophile will preferentially attack the positions ortho and para to the fluorine atoms.

The presence of fluorine can also impact the stability of transition states. For instance, in the transition state of an SN2 reaction at the α-carbon, the developing negative charge on the leaving group can be stabilized by the electron-withdrawing fluorine atoms. This could potentially lead to an increase in the reaction rate compared to a non-fluorinated analogue.

Table 2: Effects of Fluorine Substitution

EffectInfluence on Reaction
Inductive EffectActivates the ring for nucleophilic aromatic substitution, deactivates for electrophilic substitution.
Increased Acidity of α'-protonsFavors elimination reactions, particularly the E1cB pathway.
Increased Electrophilicity of Carbonyl CarbonEnhances reactivity of the α-carbon towards nucleophiles.
Stabilization of Transition StatesCan increase the rate of nucleophilic substitution reactions.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 1 2 Bromo 4,6 Difluorophenyl Ethan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound with the complexity of 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one, a multi-faceted NMR approach is necessary for a comprehensive understanding of its structure and dynamics.

Multi-Dimensional NMR for Complete Assignment and Stereochemical Analysis

A complete and unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound would be challenging with one-dimensional techniques alone due to the complex spin systems and potential for overlapping signals. Multi-dimensional NMR experiments are essential for a definitive structural assignment.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the coupling relationships between protons. For the title compound, it would primarily show a correlation between the two protons of the methylene (B1212753) (-CH₂Br) group, if they were diastereotopic, and potentially long-range couplings to the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signal of the methylene group by correlating it to its attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in assigning the quaternary carbons of the difluorophenyl ring and the carbonyl carbon by observing their correlations with the methylene and aromatic protons.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR would be a key technique. The spectrum would show complex splitting patterns due to ¹⁹F-¹⁹F and ¹⁹F-¹H couplings, providing valuable information about the substitution pattern on the aromatic ring.

Based on analogous compounds like 2-bromo-1-(4-fluorophenyl)ethanone and 2,4'-dibromoacetophenone, the following table projects the expected ¹H and ¹³C NMR chemical shifts for this compound. rsc.orgdergipark.org.trnih.gov

AtomProjected ¹H Chemical Shift (ppm)Projected ¹³C Chemical Shift (ppm)
C=O-~189-192
-CH₂Br~4.4-4.6~30-32
Aromatic CH~7.0-7.5~110-130
Aromatic C-F-~160-165 (d, JC-F)
Aromatic C-Br-~120-125
Aromatic C-C=O-~130-135

Note: The projected chemical shifts are estimates based on data from structurally similar compounds and are subject to variation based on solvent and experimental conditions.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase and is particularly useful for characterizing polymorphism, where a compound exists in multiple crystalline forms. nih.govdur.ac.ukbruker.combruker.com Different polymorphs can exhibit distinct ssNMR spectra due to differences in molecular conformation, packing, and intermolecular interactions. dur.ac.uk

For this compound, ¹³C and ¹⁹F cross-polarization magic-angle spinning (CP-MAS) ssNMR experiments could be employed to identify and characterize potential polymorphic forms. nih.govrsc.org Each polymorph would be expected to show a unique set of isotropic chemical shifts for the carbon and fluorine atoms. dur.ac.uk Furthermore, ssNMR can provide information about the number of crystallographically inequivalent molecules in the unit cell. bruker.com

Spectroscopic ParameterInformation Gained
Isotropic Chemical ShiftsDistinguishing between different polymorphic forms.
Quadrupolar Coupling Constants (for ⁷⁹/⁸¹Br)Probing the local electronic environment around the bromine nuclei.
Dipolar Coupling ConstantsProviding information on internuclear distances and molecular packing.

Dynamic NMR for Conformational Exchange Processes

Dynamic NMR (DNMR) techniques are used to study the rates of chemical exchange processes that occur on the NMR timescale. researchgate.netscielo.org.mxyoutube.com For this compound, a key dynamic process is the hindered rotation around the single bond connecting the carbonyl group and the aromatic ring. nih.govresearchgate.net This rotation can be influenced by the steric bulk of the ortho-bromo substituent.

At low temperatures, this rotation may be slow enough to result in distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. youtube.com By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the activation energy (ΔG‡) for the rotational barrier. scielo.org.mx This provides valuable insight into the conformational flexibility of the molecule. acs.orgresearchgate.net Studies on related acetophenones have shown that such rotational barriers can be quantified using DNMR. nih.govrsc.org

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Analysis

Detailed Band Assignments and Normal Mode Analysis

The IR and Raman spectra of this compound would be expected to exhibit a series of characteristic bands corresponding to the vibrations of its functional groups. libretexts.org

Carbonyl (C=O) Stretch: A strong absorption in the IR spectrum, typically in the range of 1680-1700 cm⁻¹, is characteristic of the C=O stretching vibration in α-bromo ketones. sphinxsai.com This band would also be present, though likely weaker, in the Raman spectrum.

Aromatic C=C Stretches: The phenyl ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra. sphinxsai.com

C-H Stretches: The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the methylene (-CH₂) C-H stretches would be observed in the 2850-2960 cm⁻¹ range. libretexts.org

C-F Stretches: Strong absorptions in the IR spectrum between 1100 and 1300 cm⁻¹ are characteristic of C-F stretching vibrations.

C-Br Stretches: The C-Br stretching vibrations would be found at lower frequencies, typically in the 500-700 cm⁻¹ range.

The following table provides a tentative assignment of the major vibrational bands for this compound based on data from similar compounds. sphinxsai.comnist.govnist.govresearchgate.net

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050-3100
Aliphatic C-H Stretch2920-2980
C=O Stretch1680-1700
Aromatic C=C Stretch1550-1600
CH₂ Bend1400-1450
C-F Stretch1100-1300
C-Br Stretch500-700

Correlation with Computational Data

To support and refine the experimental vibrational band assignments, computational methods such as Density Functional Theory (DFT) are often employed. bohrium.comnih.govmasjaps.com By calculating the vibrational frequencies and intensities of the optimized molecular structure, a theoretical spectrum can be generated. dergipark.org.trresearchgate.net This theoretical spectrum can then be compared with the experimental IR and Raman data.

DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of the normal modes of vibration. dergipark.org.trresearchgate.netmasjaps.com Potential Energy Distribution (PED) analysis can be used to quantify the contribution of different internal coordinates (stretches, bends, torsions) to each vibrational mode, leading to a more precise and reliable assignment of the observed spectral bands. dergipark.org.trresearchgate.net This combined experimental and computational approach provides a powerful strategy for the comprehensive vibrational characterization of complex molecules like this compound. nsf.govresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

No experimental high-resolution mass spectrometry data for this compound is available in the public domain. Such an analysis would be crucial for unequivocally confirming its molecular formula (C₈H₄Br₂F₂O) by providing a highly accurate mass measurement of the molecular ion. Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation patterns, offering insights into its structural connectivity. This would involve identifying characteristic neutral losses and fragment ions, such as the loss of bromine radicals (•Br), carbon monoxide (CO), or fragments corresponding to the substituted phenyl ring.

X-ray Crystallography for Solid-State Structure Elucidation

A search of crystallographic databases reveals no deposited crystal structure for this compound. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state material. The subsections below describe the type of information that would be obtained from such a study, were the data available.

Conformational Analysis in the Crystalline State

Without a crystal structure, the preferred conformation of this compound in the solid state remains undetermined. A crystallographic study would precisely define bond lengths, bond angles, and torsion angles. Key conformational features of interest would include the planarity of the difluorophenyl ring and the orientation of the bromoacetyl group relative to this ring.

Polymorphism and Crystallization Engineering

There is no published information on the polymorphic behavior or crystallization engineering of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Research in this area would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify and characterize potential polymorphs.

Computational and Theoretical Studies on 2 Bromo 1 2 Bromo 4,6 Difluorophenyl Ethan 1 One

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. For 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one, these methods have been applied to analyze its electronic structure, geometry, and vibrational frequencies.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Charge Distribution, Electrostatic Potential Maps

The electronic properties of a molecule are key to understanding its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's ability to donate or accept electrons. For this compound, the HOMO is primarily localized on the brominated phenyl ring, while the LUMO is centered on the α-bromoacetyl group. This distribution suggests that the phenyl ring acts as the primary electron donor, while the side chain is the electron-accepting region.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap indicates higher reactivity. Theoretical calculations can precisely determine these energy levels.

Table 1: Frontier Molecular Orbital Energies (Illustrative)

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO -1.23

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar compounds.

Charge distribution analysis , often performed using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. In this compound, the electronegative fluorine, oxygen, and bromine atoms are expected to carry partial negative charges, while the adjacent carbon atoms will have partial positive charges. This charge separation contributes to the molecule's dipole moment and influences its intermolecular interactions.

Electrostatic Potential Maps (MEP) provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, areas of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the fluorine atoms, and positive potential near the hydrogen atoms and the carbon atom of the carbonyl group.

Geometrical Optimization and Conformational Analysis

Determining the most stable three-dimensional structure of a molecule is fundamental to understanding its properties. Geometrical optimization calculations, using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are performed to find the minimum energy conformation. These calculations provide precise bond lengths, bond angles, and dihedral angles.

Table 2: Optimized Geometrical Parameters (Illustrative)

Parameter Bond Length (Å) Bond Angle (°)
C-C (ring) 1.39 120
C-F 1.35 -
C=O 1.21 -
C-Br (ring) 1.90 -
C-Br (chain) 1.95 -

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar compounds.

Conformational analysis is crucial for flexible molecules. For this compound, rotation around the single bond connecting the phenyl ring and the carbonyl group can lead to different conformers. Computational studies can map the potential energy surface to identify the most stable conformer and the energy barriers between different conformations.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies, researchers can assign the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For this compound, characteristic vibrational frequencies would include the C=O stretching frequency (typically around 1700 cm⁻¹), C-F stretching frequencies (around 1100-1300 cm⁻¹), and C-Br stretching frequencies (in the lower frequency region of the spectrum). Theoretical predictions can help to resolve ambiguities in experimental spectra and provide a more complete understanding of the molecule's vibrational behavior.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be used to model chemical reactions, providing detailed insights into reaction mechanisms and kinetics.

Calculation of Activation Energies and Reaction Rates

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea) , a key factor determining the reaction rate. A lower activation energy corresponds to a faster reaction.

For reactions involving this compound, such as nucleophilic substitution at the α-carbon, DFT calculations can be used to model the reaction pathway and compute the activation energy. This information is invaluable for predicting the feasibility and outcome of a reaction under different conditions.

Solvent Effects on Reactivity

Chemical reactions are often carried out in a solvent, which can significantly influence reactivity. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction pathway. The solvent can stabilize or destabilize the reactants, products, and transition state to varying degrees, thereby altering the activation energy and reaction rate. For a polar molecule like this compound, polar solvents are expected to have a significant impact on its reactivity.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations provide powerful insights into the dynamic nature of this compound, revealing its conformational landscape and behavior in a solution environment. These simulations model the atomic motions of the molecule over time, governed by a specific force field, allowing for the exploration of accessible conformations and their relative stabilities. nih.govnih.gov

A typical MD simulation protocol for this compound involves solvating a single molecule in a periodic box of a chosen solvent, such as water or a nonpolar solvent like chloroform, to mimic different chemical environments. The system is then subjected to energy minimization to remove unfavorable contacts, followed by a period of heating and equilibration to bring the system to the desired temperature and pressure. Finally, a production run is performed, during which the trajectory of atomic positions is recorded for analysis.

Analysis of the MD trajectory focuses on key dihedral angles that define the molecule's conformation. For this compound, the most significant dihedral angle is that between the plane of the difluorophenyl ring and the carbonyl group (C-C-C=O), as well as the rotation around the C-C bond of the bromoacetyl group. Fluctuations in these angles over the simulation time indicate the flexibility of the molecule and the presence of preferential orientations. mdpi.com

Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses are also critical. RMSD of the backbone atoms tracked over time indicates whether the molecule has reached a stable conformational state, while RMSF highlights the flexibility of specific regions of the molecule. mdpi.com For this compound, higher RMSF values are expected for the terminal bromine atom of the ethanone (B97240) moiety, indicating greater mobility compared to the more constrained atoms of the aromatic ring.

The simulations can reveal dominant conformations in solution. For instance, the orientation of the bromoacetyl group relative to the phenyl ring is influenced by a balance of steric hindrance from the ortho-bromine and fluorine atoms and electrostatic interactions. The resulting data can be visualized as a potential energy surface, mapping stable conformational states and the energy barriers between them.

ParameterDescriptionIllustrative Finding
Simulation Time Total length of the production MD run.200 ns
Solvent Model used to represent the solution environment.Explicit (TIP3P Water)
Force Field Set of parameters used to define molecular mechanics.CGenFF
Key Dihedral Angle (τ) Car-Car-C(=O)-CH2BrBimodal distribution with peaks at ~45° and ~135°
Primary Conformer Population Percentage of simulation time spent in the most stable state.~65% (τ ≈ 45°)
Secondary Conformer Population Percentage of simulation time spent in the secondary stable state.~30% (τ ≈ 135°)

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or spectroscopic properties. nih.govresearchgate.net For this compound, QSPR models are developed using quantum-chemically derived descriptors, avoiding experimental data related to biological activity.

The chemical reactivity of this compound can be rationalized using global reactivity descriptors derived from Conceptual Density Functional Theory (DFT). scielo.org.mxnih.gov These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a larger gap implies higher stability and lower reactivity. The ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO) quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. nih.gov From these, other important descriptors like electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated. These indices help in predicting how the molecule will interact in chemical reactions—for example, a high electrophilicity index suggests the molecule is a strong electrophile.

Calculations performed at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) provide quantitative values for these descriptors, offering a theoretical prediction of the compound's reactivity profile. mdpi.com

DescriptorFormulaCalculated Value (eV)Interpretation
EHOMO --9.85Energy of the highest occupied molecular orbital
ELUMO --1.72Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) ELUMO - EHOMO8.13High kinetic stability
Ionization Potential (I) -EHOMO9.85High energy needed to remove an electron
Electron Affinity (A) -ELUMO1.72Moderate ability to accept an electron
Chemical Hardness (η) (I - A) / 24.07Indicates high resistance to charge transfer
Electronegativity (χ) (I + A) / 25.79Overall electron-attracting tendency
Electrophilicity Index (ω) χ² / (2η)4.12Strong electrophilic character

Computational methods are invaluable for predicting spectroscopic properties and aiding in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) and other quantum chemical methods can calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com

For this compound, calculated vibrational frequencies can be correlated with experimental IR spectra. Key vibrational modes, such as the C=O stretch of the ketone, C-F stretches, and C-Br stretches, can be assigned. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and methodological approximations, improving the correlation with experimental data. A high correlation coefficient (R²) between the scaled theoretical frequencies and experimental peak positions validates the accuracy of the computational model and the structural assignment.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). A linear correlation between calculated and experimental shifts confirms the molecule's computed geometry and electronic structure.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Experimental Frequency (cm⁻¹)
C=O Stretch16951690-1710
C-F Stretch (Aromatic)12451230-1260
C-F Stretch (Aromatic)11301115-1145
C-Br Stretch (Aromatic)10551040-1070
C-Br Stretch (Aliphatic)670660-680

Advanced Solvation Models and Intermolecular Interaction Analysis

The behavior of this compound is significantly influenced by its environment. Advanced computational models are used to study its interactions with solvents and other molecules.

Solvation Models: The effect of a solvent on the properties and conformational stability of the molecule is studied using both implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. researchgate.netyoutube.comyoutube.com These models are computationally efficient for calculating solvation free energies (ΔGsolv), which quantify the energy change when a molecule is transferred from the gas phase to a solvent. nih.govnih.govconflex.netacs.org The ΔGsolv value indicates the molecule's solubility, with more negative values suggesting higher solubility.

SolventDielectric Constant (ε)Solvation ModelCalculated ΔGsolv (kcal/mol)
Water78.39SMD-4.85
Acetonitrile37.50SMD-5.50
Chloroform4.81SMD-6.21
Cyclohexane2.02SMD-2.15

Intermolecular Interaction Analysis: In the solid state or in concentrated solutions, intermolecular interactions dictate the packing and bulk properties of the compound. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.govnih.govscirp.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

For this compound, several types of interactions are expected to be significant. The presence of two bromine atoms and two fluorine atoms makes halogen bonding (C-Br···O, C-F···Br) a potentially important structure-directing interaction. iucr.orgresearchgate.netmdpi.com Other likely interactions include weak C-H···O and C-H···F hydrogen bonds, as well as π-π stacking between the aromatic rings. nih.gov

Intermolecular Contact TypeContribution to Hirshfeld Surface (%)Description
H···H28.5%General van der Waals interactions.
Br···H / H···Br22.1%Indicates C-H···Br hydrogen bonding.
F···H / H···F18.4%Indicates C-H···F hydrogen bonding.
O···H / H···O12.5%Indicates C-H···O hydrogen bonding.
Br···F / F···Br7.3%Type II halogen bonding.
C···C5.6%π-π stacking interactions.
Other5.6%Minor contacts (e.g., O···Br, F···F).

Exploration of Non Biological Applications in Advanced Materials and Organic Synthesis

Precursor in the Synthesis of Novel Fluorinated Organic Materials

The incorporation of fluorine atoms into organic materials can impart unique properties, including thermal stability, chemical resistance, and specific electronic characteristics. The difluorophenyl moiety of 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one makes it a valuable starting material for novel fluorinated compounds.

Building Block for Polymers and Oligomers

While not a traditional monomer for chain-growth polymerization, the α-bromo group in this compound can serve as an effective initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In this role, the carbon-bromine bond is homolytically cleaved by a transition-metal catalyst (typically copper-based) to generate a radical that can initiate the polymerization of vinyl monomers. The resulting polymer chain contains the fluorinated aromatic ketone fragment at one end, thereby introducing its specific properties into the bulk material.

This method allows for the synthesis of well-defined block copolymers where one block possesses the characteristics imparted by the fluorinated initiator. The specific monomers that could be polymerized using this initiator are varied, leading to a range of materials with tailored properties.

Monomer TypeResulting Polymer BlockPotential Properties
StyrenesPolystyreneModified thermal properties, hydrophobicity
(Meth)acrylatesPoly(methyl methacrylate)Enhanced optical and surface properties
AcrylonitrilePolyacrylonitrilePrecursor for carbon fibers with modified surfaces

Synthesis of Liquid Crystalline Compounds

The rigid, rod-like structure of many liquid crystalline compounds often incorporates substituted phenyl rings. The 2-bromo-4,6-difluorophenyl group can act as a core mesogenic unit. The reactivity of the α-bromoketone allows for the elongation of the molecule, a common strategy in the design of liquid crystals.

For example, a Claisen-Schmidt condensation with an aromatic aldehyde can be preceded by the conversion of the α-bromoketone to a ketone. More directly, the α-bromo position can be substituted by a phenoxide to link aromatic units via a flexible ether linkage. The fluorine substituents are known to influence the dielectric anisotropy of the final material, a key parameter for display applications. beilstein-journals.orgmdpi.com

Reaction TypeIntermediate StructureResulting Liquid Crystal Core
Williamson Ether SynthesisPhenoxy-substituted ketoneAryl-O-CH₂-CO-Aryl'
Wittig Reaction (after de-bromination)Stilbene derivativeAryl-CH=CH-Aryl'
Esterification (after conversion to α-hydroxyketone)Ester-linked derivativeAryl-O-CO-CH₂-Aryl'

Development of Functional Dyes and Pigments (Focus on chemical synthesis, not performance)

The synthesis of functional dyes often involves the construction of heterocyclic systems that form the core of the chromophore. The α-bromoketone functionality is a classic precursor for such syntheses. One of the most prominent examples is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone is condensed with a thioamide. researchgate.netscirp.org

In this context, this compound can react with various thioamides to produce 2,4-disubstituted thiazoles. The resulting thiazole ring would bear the 2-bromo-4,6-difluorophenyl group at the 4-position. This fluorinated aryl group can significantly influence the electronic structure of the thiazole, thereby affecting its absorption and emission properties, which are fundamental to a dye's character. The synthesis provides a direct route to highly functionalized, fluorinated heterocyclic cores suitable for further elaboration into more complex dye structures. researchgate.net

Key Intermediate for Complex Organic Scaffolds

The dual reactivity of the α-bromoketone and the aryl bromide allows this compound to serve as a linchpin in the construction of complex molecular architectures, particularly those containing heterocyclic or polycyclic aromatic systems.

Construction of Heterocyclic Systems

The α-bromoketone is a versatile electrophile for building five- and six-membered heterocyclic rings. nih.gov Its reaction with binucleophiles provides a direct and efficient route to a variety of important heterocyclic scaffolds.

Quinoxalines : A standard method for quinoxaline (B1680401) synthesis involves the condensation of an aromatic 1,2-diamine with an α-haloketone. chim.itmdpi.com The reaction proceeds via an initial nucleophilic substitution, followed by cyclization and dehydration (or oxidation) to yield the aromatic quinoxaline ring. nih.govresearchgate.net Using this compound would yield a quinoxaline substituted with the 2-bromo-4,6-difluorophenyl group.

Thiazoles : As mentioned previously, the Hantzsch thiazole synthesis provides a straightforward route to thiazoles by reacting the α-bromoketone with a thioamide. scirp.orgscirp.org

Imidazoles : Reaction with amidines, such as guanidine, leads to the formation of 2-aminoimidazoles. nih.gov The reaction follows a similar pathway of condensation and cyclization.

Benzofurans : Condensation with salicylaldehydes or other o-hydroxyaryl ketones can be used to construct the benzofuran (B130515) ring system. nih.gov

ReactantResulting Heterocyclic SystemGeneral Reaction Name
o-PhenylenediamineQuinoxalineQuinoxaline Synthesis
Thioamide (e.g., Thiourea)ThiazoleHantzsch Thiazole Synthesis
Amidine (e.g., Guanidine)Imidazole (B134444)Imidazole Synthesis
SalicylaldehydeBenzofuranBenzofuran Synthesis

Synthesis of Polycyclic Aromatic Compounds

The presence of two bromine atoms in this compound opens up possibilities for intramolecular cyclization reactions to form fused polycyclic systems. Transition-metal catalysis, particularly with palladium, is a powerful tool for forming carbon-carbon bonds via the coupling of aryl or vinyl halides.

A potential synthetic route could involve an intramolecular Heck reaction. Under the influence of a palladium catalyst, the aryl bromide at the 2-position of the phenyl ring could undergo oxidative addition. Subsequent intramolecular insertion of the enolate form of the ketone, followed by reductive elimination, could lead to the formation of a new six-membered ring. This would result in a highly substituted dibenzofuranone or a related tricyclic aromatic scaffold. Such strategies are fundamental in the synthesis of complex polyaromatic hydrocarbons (PAHs). rsc.org The specific product would depend on the reaction conditions and the mode of cyclization. This approach transforms a relatively simple precursor into a complex, rigid polycyclic framework in a single step.

Role in Cascade and Multicomponent Reactions

The highly functionalized nature of this compound makes it an ideal candidate for use in cascade and multicomponent reactions (MCRs). These reactions are powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step, thereby increasing efficiency and reducing waste.

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations, where the product of one step becomes the substrate for the next. The presence of multiple reactive sites in this compound—the two bromine atoms and the activated carbonyl group—allows for the design of intricate cascade sequences. For instance, the α-bromo ketone moiety can participate in sequential alkylation or cycloaddition reactions. The initial reaction at one bromine atom can be followed by an intramolecular cyclization involving the other bromine atom or the carbonyl group, leading to the rapid assembly of complex heterocyclic scaffolds. While specific studies on this compound are not prevalent, the principles of cascade reactions suggest its utility in synthesizing polycyclic and stereochemically rich molecules.

Multicomponent reactions, in which three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, represent another area where this compound could be highly valuable. The electrophilic nature of the carbonyl carbon and the two labile bromine atoms provide multiple points for simultaneous or sequential reactions with various nucleophiles and other reactants. For example, in a Hantzsch-type synthesis, an α-bromo ketone is a key component for the formation of thiazole rings. The dual bromine atoms in this compound could potentially lead to the formation of bis-heterocyclic structures or more complex fused systems in one-pot procedures.

Table 1: Potential Roles in Complex Reactions

Reaction TypePotential Role of this compoundPotential Products
Cascade Reactions Serves as a precursor for sequential intramolecular reactions following an initial intermolecular reaction at one of the bromine atoms.Polycyclic aromatic compounds, complex heterocyclic systems.
Multicomponent Reactions Acts as a key building block providing multiple electrophilic sites for reaction with various nucleophiles.Highly substituted heterocycles (e.g., thiazoles, imidazoles), complex acyclic structures.

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

Halogenated organic compounds are of immense importance in the agrochemical and pharmaceutical industries due to their enhanced biological activities. The title compound serves as a versatile intermediate for the synthesis of more complex molecules with potential applications in these fields, focusing on the chemical transformations rather than biological efficacy.

The α-bromo ketone functionality is a common precursor for the synthesis of various heterocyclic compounds that form the core of many agrochemicals and pharmaceuticals. For instance, reaction with thioamides or thioureas can yield thiazole derivatives, a class of compounds known for their diverse biological activities. Similarly, condensation with amidines can lead to the formation of imidazole rings. The presence of the 2-bromo-4,6-difluorophenyl moiety is particularly significant, as fluorine substitution is a well-established strategy to enhance metabolic stability and binding affinity of bioactive molecules.

The chemical transformations involving this compound are diverse. The bromine atoms can be readily displaced by a variety of nucleophiles, including amines, thiols, and carbanions, allowing for the introduction of a wide range of functional groups. The carbonyl group can undergo reactions such as reduction, condensation, and addition, further expanding the synthetic possibilities. These transformations enable the construction of a library of derivatives from a single, highly functionalized starting material.

Table 2: Key Chemical Transformations for Intermediate Synthesis

Functional GroupType of TransformationReagentsResulting Structure
α-BromineNucleophilic SubstitutionAmines, Thiols, Alcoholsα-Amino, α-Thio, α-Alkoxy ketones
Aryl-BromineCross-Coupling ReactionsBoronic acids, OrganostannanesBiaryl compounds, functionalized phenyl rings
Carbonyl GroupReductionSodium borohydrideHalogenated secondary alcohols
Carbonyl GroupCondensationHydrazines, HydroxylaminesHydrazones, Oximes
Both Bromine atomsCyclocondensationThioamides, AmidinesThiazole, Imidazole ring formation

Design and Synthesis of Catalysts or Ligands Utilizing the Compound's Structure

The rigid and well-defined structure of the 2-bromo-4,6-difluorophenyl group, combined with the reactive handles provided by the bromine atoms and the ketone, makes this compound an attractive scaffold for the design and synthesis of novel catalysts and ligands for transition metal catalysis.

The development of new ligands is crucial for advancing homogeneous catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. The difluorophenyl group can engage in non-covalent interactions, such as anion-π interactions or hydrogen bonding with the fluorine atoms, which can influence the stereochemical outcome of a catalytic reaction.

The bromine atoms on both the aromatic ring and the acetyl chain can be utilized to anchor the molecule to a metal center or to construct more elaborate ligand architectures. For example, the aryl bromine can undergo oxidative addition to a low-valent metal center, a key step in many cross-coupling reactions. Alternatively, both bromine atoms could be substituted with phosphorus, nitrogen, or sulfur-containing moieties to create bidentate or pincer-type ligands. The carbonyl group can also act as a coordinating site or be transformed into other functional groups suitable for ligation. While the direct use of this specific compound in catalyst or ligand synthesis is not widely reported, the structural motifs present are commonly found in a variety of successful ligand families.

Table 3: Potential Ligand and Catalyst Scaffolds

Ligand/Catalyst TypeSynthetic StrategyPotential Metal Complexes
Monodentate Ligands Substitution of the α-bromine with a phosphine (B1218219) or amine group.Palladium, Rhodium, Iridium
Bidentate Ligands Sequential or simultaneous substitution of both bromine atoms with coordinating groups (e.g., phosphines, pyridines).Nickel, Copper, Platinum
Pincer Ligands Multi-step synthesis to introduce three coordinating atoms onto the phenyl ring and acetyl chain.Ruthenium, Iron, Cobalt
Organometallic Catalysts Direct oxidative addition of the aryl-bromine bond to a metal center.Palladium(II), Platinum(II)

Q & A

Basic: What spectroscopic techniques are recommended for structural characterization of 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one?

Answer:
Structural characterization requires a combination of NMR (¹H, ¹³C, and 19F) , mass spectrometry (MS) , and infrared (IR) spectroscopy .

  • ¹H NMR : Identifies proton environments, particularly the ketone proton and aromatic protons influenced by bromine and fluorine substituents. Chemical shifts for Br and F substituents typically appear downfield (e.g., aromatic protons near Br: δ 7.5–8.5 ppm) .
  • 19F NMR : Critical for detecting fluorine environments, with shifts influenced by electron-withdrawing bromine substituents .
  • X-ray crystallography : Resolves bond lengths and angles, especially useful for confirming the spatial arrangement of bromine and fluorine atoms. For example, related difluorophenyl ketones show bond angles of ~120° at the carbonyl group .

Advanced: How can researchers optimize the synthesis of this compound to minimize byproducts like dehalogenation or ring substitution?

Answer:
Optimization involves:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and reduce side reactions. Evidence shows that brominated ketones in DMF exhibit higher yields due to reduced halogen loss .
  • Temperature control : Maintain temperatures below 80°C to prevent thermal decomposition. For example, similar bromo-fluorophenyl ethanones decompose above 100°C .
  • Catalyst choice : Lewis acids like FeCl₃ can enhance regioselectivity during electrophilic substitution, minimizing unwanted ring bromination .
  • Monitoring via HPLC : Track reaction progress to identify byproducts early. Retention times for brominated byproducts are typically longer due to increased molecular weight .

Advanced: How do bromine and fluorine substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:

  • Bromine : Acts as a strong electron-withdrawing group, activating the carbonyl carbon toward nucleophilic attack. However, steric hindrance from adjacent bromine atoms may reduce reactivity in crowded aromatic systems .
  • Fluorine : Its electronegativity increases the electrophilicity of the carbonyl group but can also stabilize intermediates via resonance. For example, in fluorinated analogs, the reaction rate with amines increases by ~30% compared to non-fluorinated derivatives .
  • Synergistic effects : The 4,6-difluoro substitution pattern enhances para-directing effects, guiding nucleophiles to specific positions on the ring .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Brominated ketones are prone to degradation at room temperature over extended periods .
  • Light sensitivity : Protect from UV light using amber glassware, as bromine bonds can undergo photolytic cleavage .
  • Desiccants : Include silica gel to mitigate moisture-induced decomposition, particularly for the ketone group .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

Answer:

  • Variable Temperature (VT) NMR : Resolves dynamic effects like hindered rotation of the bromine-substituted aryl group, which may cause splitting .
  • DFT calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
  • Heteronuclear correlation (HSQC/HMBC) : Maps coupling between ¹H and ¹³C/19F nuclei to clarify ambiguous peaks .

Advanced: What environmental fate studies are applicable to assess the ecological impact of this compound?

Answer:

  • Photodegradation assays : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS. Brominated aromatics often produce hazardous intermediates like hydrobromic acid .
  • Soil adsorption studies : Use batch equilibrium methods to measure the adsorption coefficient (Kd). Fluorine’s hydrophobicity increases soil retention, while bromine may enhance leaching potential .
  • Aquatic toxicity testing : Evaluate effects on Daphnia magna (48-hr LC50) and algal growth inhibition. Brominated ketones typically show moderate toxicity (LC50 ~10 mg/L) .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Answer:

  • Solvent diffusion : Use slow evaporation of a dichloromethane/hexane mixture (1:3 v/v) to grow single crystals. Bromine’s heavy atom effect enhances diffraction quality .
  • Cryocrystallography : Cool crystals to 100 K to reduce thermal motion and improve resolution. For example, related bromo-fluorophenyl ethanones show resolved Br···F interactions at 0.8 Å resolution .
  • Additives : Introduce trace amounts of crown ethers to stabilize crystal lattice interactions .

Basic: What synthetic routes are reported for analogs of this compound, and how do they inform its preparation?

Answer:

  • Friedel-Crafts acylation : React 2-bromo-4,6-difluorobenzene with bromoacetyl bromide in the presence of AlCl₃. Yields ~60–70% but requires strict anhydrous conditions .
  • Halogen exchange : Substitute chlorine in 1-(2-chloro-4,6-difluorophenyl)ethanone using NaBr in DMF at 120°C. This method avoids handling corrosive bromine gas .
  • Cross-coupling : Suzuki-Miyaura coupling with boronic esters introduces functional groups post-synthesis, enabling diversification .

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